molecular formula C15H12O5 B14737432 Benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- CAS No. 2218-85-1

Benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)-

Katalognummer: B14737432
CAS-Nummer: 2218-85-1
Molekulargewicht: 272.25 g/mol
InChI-Schlüssel: KHYUJHBWZIENQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- is a derivative of benzoic acid, characterized by the presence of a hydroxy group and a methoxy group on the benzoyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- typically involves the reaction of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with benzoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired products are formed .

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activities, including its ability to scavenge free radicals and inhibit the growth of microorganisms. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other derivatives of benzoic acid, such as:

Uniqueness

What sets benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- apart from these similar compounds is the specific arrangement of the hydroxy and methoxy groups on the benzoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

2218-85-1

Molekularformel

C15H12O5

Molekulargewicht

272.25 g/mol

IUPAC-Name

2-(4-hydroxy-3-methoxybenzoyl)benzoic acid

InChI

InChI=1S/C15H12O5/c1-20-13-8-9(6-7-12(13)16)14(17)10-4-2-3-5-11(10)15(18)19/h2-8,16H,1H3,(H,18,19)

InChI-Schlüssel

KHYUJHBWZIENQP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.